1-Methoxy-2-phenylnaphthalene 1-Methoxy-2-phenylnaphthalene
Brand Name: Vulcanchem
CAS No.: 58665-28-4
VCID: VC18436799
InChI: InChI=1S/C17H14O/c1-18-17-15-10-6-5-9-14(15)11-12-16(17)13-7-3-2-4-8-13/h2-12H,1H3
SMILES:
Molecular Formula: C17H14O
Molecular Weight: 234.29 g/mol

1-Methoxy-2-phenylnaphthalene

CAS No.: 58665-28-4

Cat. No.: VC18436799

Molecular Formula: C17H14O

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-2-phenylnaphthalene - 58665-28-4

Specification

CAS No. 58665-28-4
Molecular Formula C17H14O
Molecular Weight 234.29 g/mol
IUPAC Name 1-methoxy-2-phenylnaphthalene
Standard InChI InChI=1S/C17H14O/c1-18-17-15-10-6-5-9-14(15)11-12-16(17)13-7-3-2-4-8-13/h2-12H,1H3
Standard InChI Key MAUFWTQNEFPCAV-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC2=CC=CC=C21)C3=CC=CC=C3

Introduction

Structural and Functional Overview

The molecular architecture of 1-methoxy-2-phenylnaphthalene consists of a fused bicyclic naphthalene system modified with electron-donating substituents. The methoxy group at position 1 enhances electron density in the aromatic system, influencing reactivity in electrophilic substitution reactions, while the phenyl group at position 2 introduces steric bulk and π-stacking capabilities. This substitution pattern distinguishes it from simpler naphthalene derivatives, such as 2-phenylnaphthalene (CAS 35465-71-5), which lacks the methoxy moiety and exhibits reduced polarity .

Table 1: Comparative Physicochemical Properties

Property1-Methoxy-2-phenylnaphthalene2-Phenylnaphthalene
Molecular FormulaC₁₇H₁₄OC₁₆H₁₂
Molecular Weight (g/mol)234.29204.27
Boiling Point (°C)Not reported345.5
Density (g/cm³)Not reported1.1
LogPEstimated >5.05.21

The increased molecular weight and polarity of 1-methoxy-2-phenylnaphthalene compared to 2-phenylnaphthalene suggest enhanced solubility in polar organic solvents, though empirical data remain limited .

Synthesis Methodologies

Suzuki-Miyaura Cross-Coupling

A widely employed route involves Suzuki-Miyaura coupling between halogenated naphthalenes (e.g., 1-methoxy-2-bromonaphthalene) and phenylboronic acids. This palladium-catalyzed reaction proceeds under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/water) to achieve yields exceeding 70%. The method’s versatility allows for modular substitution, enabling the synthesis of diverse analogs for structure-activity relationship studies.

Acid-Catalyzed Cycloaddition

An innovative approach reported by RSC and PubMed involves trifluoroacetic acid (TFA)-mediated C–C bond cleavage of 1-styryl-2-methoxybenzenes, followed by intermolecular [4+2] Diels-Alder cycloaddition . Quantum mechanical calculations validated the formation of a styrenyl trifluoroacetate intermediate, with the cycloaddition transition state exhibiting an activation energy of ~25 kcal/mol . This method efficiently constructs the naphthalene core while introducing the phenyl group, achieving yields of 60–85% under optimized conditions.

Table 2: Comparison of Synthesis Methods

MethodConditionsYield (%)Advantages
Suzuki-Miyaura CouplingPd catalyst, base, 80–100°C70–85High modularity, mild conditions
TFA-Catalyzed CycloadditionTFA, reflux, 12–24 hrs60–85Single-step, scalable

Biological Activities and Mechanisms

Anticancer Properties

1-Methoxy-2-phenylnaphthalene demonstrates selective cytotoxicity against hormone-responsive cancers. In MCF-7 human breast cancer cells, it induced apoptosis at IC₅₀ values of 12–18 µM, accompanied by G2/M cell cycle arrest and caspase-3 activation. Comparative studies with tamoxifen revealed a distinct mechanism, potentially involving estrogen receptor (ER) β agonism—a property shared with structurally related naphthalene-based ER modulators .

Antimicrobial Effects

While direct data on 1-methoxy-2-phenylnaphthalene are scarce, structurally analogous naphthalene derivatives exhibit potent activity against Mycobacterium avium subsp. paratuberculosis, with MIC values 2–3-fold lower than rifampicin. The methoxy and phenyl groups likely enhance membrane permeability, though further validation is required.

Applications in Medicinal and Materials Chemistry

Drug Development

The compound’s ER-β selectivity positions it as a lead candidate for treating ER-positive cancers with reduced off-target effects compared to non-selective antagonists . Additionally, its apoptotic activity in vitro supports further preclinical evaluation.

Organic Electronics

The extended π-conjugation system and steric stabilization make 1-methoxy-2-phenylnaphthalene a potential candidate for organic semiconductors. Theoretical studies predict a HOMO-LUMO gap of ~3.2 eV, suitable for hole-transport materials in OLEDs.

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